Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51O3PSi2/c1-26-27(22-23-37(34,29-18-14-12-15-19-29)30-20-16-13-17-21-30)24-28(35-38(8,9)32(2,3)4)25-31(26)36-39(10,11)33(5,6)7/h12-22,28,31H,1,23-25H2,2-11H3/b27-22-/t28-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDUHVRJJAFRAU-YZNNVMRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](C(=C)/C(=C\CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C1)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51O3PSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456023 | |
| Record name | {(2Z)-2-[(3S,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethyl}(oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81522-68-1 | |
| Record name | {(2Z)-2-[(3S,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethyl}(oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane (CAS No. 81522-68-1) is a complex organosilicon compound that has garnered attention for its potential biological activities. This article delves into its molecular structure, biological properties, and relevant research findings.
Molecular Structure
The compound has a molecular formula of , indicating a significant presence of silicon and phosphorus, which are critical in various biological interactions. The structural complexity includes multiple functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 582.911 g/mol |
| CAS Number | 81522-68-1 |
| Molecular Formula | C33H51O3PSi2 |
Antitumor Activity
Research indicates that compounds containing phosphine oxides exhibit antitumor properties. The presence of the diphenylphosphorylethylidene moiety in this compound suggests potential cytotoxic effects against various cancer cell lines. In vitro studies have shown that similar phosphine oxide derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
Antioxidant Properties
The tert-butyl and dimethylsilyl groups contribute to the compound's stability and may enhance its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that related compounds demonstrate significant free radical scavenging activity .
Enzyme Inhibition
Phosphine oxides have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. The biological activity of this compound may be linked to its interaction with enzymes such as acetylcholinesterase, which is vital for neurotransmission. Inhibition of such enzymes could have implications for treating neurological disorders .
Study 1: Cytotoxicity Assay
A study evaluated the cytotoxic effects of related phosphine oxide compounds on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent increase in cell death, with IC50 values suggesting effective concentrations for potential therapeutic use.
Study 2: Antioxidant Activity Assessment
In a comparative analysis of various silane derivatives, tert-butyl-[(1R,3S,5Z)-...] exhibited superior antioxidant activity as measured by DPPH and ABTS assays. The results highlighted its potential as a protective agent against oxidative damage in cellular models.
Study 3: Enzyme Interaction Studies
Research focusing on enzyme inhibition revealed that the compound could significantly inhibit acetylcholinesterase activity in vitro. This suggests potential applications in developing treatments for Alzheimer's disease and other cognitive disorders.
Scientific Research Applications
Introduction to Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane
This compound is a complex organosilicon compound with significant potential in various scientific applications. Its unique structure, characterized by the presence of both silicon and phosphorus functionalities, allows it to participate in diverse chemical reactions and applications.
Catalysis
This compound has been explored as a catalyst in organic synthesis. Its silicon-based structure allows for effective coordination with various substrates, facilitating reactions such as:
- Hydrosilylation : The compound can catalyze the addition of silanes to alkenes, producing valuable siloxane products.
- Phosphine-Catalyzed Reactions : The diphenylphosphoryl group enhances its utility in promoting reactions involving phosphines, such as the formation of C–P bonds.
Material Science
In material science, this compound is being investigated for its potential use in creating advanced materials with specific mechanical and thermal properties. Its silane component can improve adhesion and durability when incorporated into polymers and composites.
Pharmaceutical Applications
The unique functional groups present in this compound position it as a candidate for drug development. Potential applications include:
- Drug Delivery Systems : The compound's ability to form stable complexes with various drug molecules can enhance their solubility and bioavailability.
- Prodrug Formation : The phosphine oxide functionality may be utilized to create prodrugs that release active pharmaceutical ingredients under specific conditions.
Environmental Chemistry
Research indicates that this compound may also play a role in environmental applications. Its reactivity could be harnessed for:
- Pollutant Degradation : The compound may assist in the breakdown of environmental pollutants through catalytic processes.
- Soil Remediation : Its properties could be applied in technologies aimed at cleaning contaminated soils.
Case Study 1: Catalytic Activity Assessment
In a study assessing the catalytic activity of this compound in hydrosilylation reactions, researchers found that the compound exhibited high selectivity and efficiency compared to traditional catalysts. This study highlighted its potential for industrial applications where selective hydrosilylation is required.
Case Study 2: Drug Delivery Research
A recent investigation into the use of this compound in drug delivery systems demonstrated its ability to encapsulate hydrophobic drugs effectively. The study reported improved solubility and controlled release profiles when using formulations based on this compound.
Preparation Methods
Synthesis via Nucleophilic Substitution
Reaction Overview
The primary method involves coupling (Z)-(1S,5R)-1,5-bis-(tert-butyl-dimethylsilanyloxy)-3-(2-chloro-ethylidene)-2-methylene-cyclohexane with diphenylphosphine oxide under alkaline conditions. This two-stage process employs:
- Deprotonation : Diphenylphosphine oxide reacts with potassium hydroxide to generate a nucleophilic phosphinite anion.
- Substitution : The anion displaces chloride from the chloroethylidene precursor, forming the target phosphine oxide.
Reaction Conditions Table
| Parameter | Details | Source |
|---|---|---|
| Solvent | MTBE/water biphasic system | |
| Catalyst | Tetrabutylammonium bromide (TBAB, 3.59 mmol) | |
| Base | Potassium hydroxide (17.97 mmol) | |
| Temperature | 20°C | |
| Time | 2 hours | |
| Yield | 50% |
Phase-Transfer Catalysis Mechanism
Alternative Synthetic Routes
Oxidation of Diol Intermediates
Compound [II] (tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate) is oxidized to aldehydes using TEMPO/Cu²⁺ systems. Though distinct from 81522-68-1’s preparation, this underscores the importance of oxidation states in downstream modifications.
Yield Optimization Challenges
Limitations of Current Methods
Industrial Applications
Vitamin D3 Analog Synthesis
The compound serves as a key intermediate in synthesizing calcitriol (1,25-dihydroxyvitamin D3) derivatives, which modulate oligodendrocyte differentiation. Its stereochemistry aligns with the (1R,3S) configuration required for receptor binding.
Key Derivatives Table
| Derivative | Application | Patent Reference |
|---|---|---|
| (1R,3R)-5-(2-ethylidene) | Multiple sclerosis therapy | |
| (3R,5S)-6-oxo | Osteoporosis treatment |
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
Q. How can spectroscopic techniques confirm the structure of this compound?
A combination of advanced spectroscopic methods is essential:
- ¹H/¹³C NMR : Identify methylidene (δ 4.8–5.2 ppm) and silyl ether (δ 1.0–1.2 ppm for tert-butyl groups) signals. The (5Z)-ethylidene configuration shows distinct coupling constants (J ≈ 10–12 Hz) .
- 31P NMR : Verify phosphoryl group integrity (δ 25–30 ppm for diphenylphosphoryl) .
- HRMS : Confirm molecular formula (e.g., [M+Na]⁺ ion) with accuracy <5 ppm .
Q. What are the challenges in protecting/deprotecting silyl ether groups during synthesis?
Tert-butyldimethylsilyl (TBS) groups are sensitive to acidic and fluoride-based conditions. Key considerations:
- Stability : Avoid protic solvents (e.g., MeOH) during intermediate steps to prevent premature deprotection .
- Selective deprotection : Use buffered HF-pyridine or TBAF in THF for selective removal without disrupting phosphoryl or ethylidene groups . Contradictions in silyl group reactivity under varying conditions are discussed in .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Advanced optimization strategies include:
- Design of Experiments (DoE) : Full factorial designs to evaluate temperature, catalyst loading, and solvent effects. For example, achieved >90% yield for phosphorylated analogs by optimizing stoichiometry and reaction time .
- Bayesian optimization : Machine learning algorithms to predict optimal conditions with minimal experimental runs, as demonstrated in flow-chemistry systems .
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to track intermediate formation .
Q. What computational methods aid in predicting stereochemical outcomes?
- Density Functional Theory (DFT) : Calculate transition-state energies to predict (1R,3S,5Z) configuration stability. For example, DFT studies on analogous cyclohexyl systems show torsional strain influences stereoselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects on silyl group reactivity .
- Retrosynthetic software : Tools like Synthia™ or Chematica® propose routes prioritizing atom economy and stereochemical fidelity .
Q. How can contradictions in spectroscopic data be resolved?
Discrepancies (e.g., unexpected coupling constants or impurity peaks) require:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
- X-ray crystallography : Definitive structural assignment for crystalline intermediates .
- Isotopic labeling : Use deuterated analogs to trace reaction pathways and identify side products .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
